1-Ethyl-4-(2-iodobenzyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-[(2-iodophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXNNJBKMWVUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylation Followed by Benzylation
A two-step approach is widely reported:
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Step 1 : N-Ethylation of piperazine using ethylating agents (e.g., ethyl bromide, diethyl sulfate).
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Step 2 : N-Benzylation with 2-iodobenzyl bromide.
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Ethylation : Piperazine (1 equiv) reacts with ethyl bromide (1.2 equiv) in ethanol under reflux (12 h). The product, 1-ethylpiperazine, is isolated via distillation (yield: 65–75%).
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Benzylation : 1-Ethylpiperazine (1 equiv) and 2-iodobenzyl bromide (1.1 equiv) are stirred in acetonitrile with K₂CO₃ (2 equiv) at 80°C for 6 h. The crude product is purified by column chromatography (hexane/EtOAc) to yield 1-ethyl-4-(2-iodobenzyl)piperazine (yield: 58–63%).
Single-Pot Sequential Alkylation
A streamlined method employs a one-pot strategy to minimize intermediate isolation:
Reductive Amination
This method utilizes piperazine derivatives and carbonyl precursors (e.g., 2-iodobenzaldehyde) followed by reduction:
Palladium-Catalyzed Cross-Coupling
For higher regioselectivity, cross-coupling strategies are employed:
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Buchwald-Hartwig Amination : 1-Ethylpiperazine (1 equiv) reacts with 2-iodobenzyl chloride (1.05 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 equiv) in toluene (100°C, 12 h). Yield: 74%.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Direct N-Alkylation | Ethyl bromide, K₂CO₃ | Reflux, 6–12 h | 58–63% | Simplicity, scalability |
| Reductive Amination | NaBH₄, MeOH | 0°C → rt, 5 h | 68% | Mild conditions, avoids alkyl halides |
| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos | 100°C, 12 h | 74% | High regioselectivity, purity |
Critical Reaction Parameters
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Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates.
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Base Selection : K₂CO₃ or NaH improves nucleophilicity of piperazine.
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Catalyst Loading : Pd-based systems require rigorous exclusion of oxygen.
Characterization Data
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¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.40 (t, J = 7.6 Hz, 1H, ArH), 7.10 (d, J = 7.2 Hz, 1H, ArH), 3.60 (s, 2H, CH₂), 2.50–2.30 (m, 8H, piperazine-H), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).
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MS (ESI) : m/z 331.1 [M+H]⁺.
Challenges and Optimization
Chemical Reactions Analysis
1-Ethyl-4-(2-iodobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(2-iodobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of new drugs targeting specific receptors in the central nervous system.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-iodobenzyl)piperazine involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various pharmacological effects. The exact pathways and molecular targets may vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse biological activities depending on their substituents, linker groups, and structural conformations. Below is a detailed comparison of 1-Ethyl-4-(2-iodobenzyl)piperazine with structurally or functionally related compounds:
Substituent Effects on Binding Affinity
- Halogenated Benzyl Groups: p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethylpiperazine] and p-MPPF (fluoro-substituted analog) are 5-HT1A receptor antagonists. The iodo-substituted p-MPPI showed an ID50 of 3 mg/kg in antagonizing 8-OH-DPAT-induced hypothermia, while p-MPPF (fluoro-substituted) exhibited higher potency (ID50 = 0.7 mg/kg), suggesting that smaller halogens may improve receptor interaction .
- Aromatic vs. Alkyl Substituents: Piperazine derivatives with N-phenylpiperazinyl groups (e.g., compound 8a) displayed reduced aqueous solubility (<20 μM at pH 2.0 and 6.5) compared to N-benzylpiperazinyl analogs (60–80 μM solubility) due to differences in pKa (3.8 vs. 6–7) .
Linker Group Impact on Activity
- Spacer Length: In 4(1H)-quinolone derivatives, ethylene or methylene linkers between the piperazine and core structure improved solubility (80 μM) compared to direct attachment (<20 μM) .
- Piperazine vs. Piperidine Rings: In thiazolo[5,4-d]pyrimidine derivatives, piperazine-substituted compounds (Ki = 58 nM) showed 10-fold higher hA2A adenosine receptor (hA2AAR) binding affinity than piperidine analogs (Ki = 594 nM) . The piperazine ring’s nitrogen atoms may facilitate hydrogen bonding or charge interactions absent in piperidine derivatives.
Metabolic Stability and CYP Inhibition
- Alkyl Chain Optimization :
- Ethyl piperazine derivatives (e.g., compound 15) exhibited lower CYP2D6 inhibition and improved metabolic stability compared to piperidine analogs but were less potent than propyl/butyl piperazines (e.g., compound 16) .
- The ethyl group in this compound may offer a balance between metabolic stability and steric hindrance.
Data Tables
Table 1: Comparison of Key Piperazine Derivatives
Table 2: Substituent Effects on Solubility and pKa
Q & A
Q. What are the standard synthetic routes for preparing 1-Ethyl-4-(2-iodobenzyl)piperazine and its analogs?
Methodological Answer: Piperazine derivatives are typically synthesized via nucleophilic substitution or alkylation reactions. For example:
- Alkylation of Piperazine Core : React 1-ethylpiperazine with 2-iodobenzyl bromide in a polar aprotic solvent (e.g., DMF or DCM) using a base like K₂CO₃ or EDIPA to deprotonate the amine and facilitate substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (e.g., with Et₂O) is used to isolate the product .
Q. Key Reaction Conditions Comparison
| Step | Reagents/Conditions | Evidence Source |
|---|---|---|
| Alkylation | DMF, K₂CO₃, RT, 6-7 h | |
| Purification | Silica gel (ethyl acetate:hexane, 1:8) | |
| Alternative Solvent | DCM, EDIPA, microwave (50°C, 10 min) |
Q. How are piperazine derivatives characterized to confirm structural integrity?
Methodological Answer:
Q. What in vitro assays are used to evaluate the biological activity of iodobenzyl-piperazine derivatives?
Methodological Answer:
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine/serotonin receptors) using tritiated ligands .
- Anticancer Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values) .
- Antimicrobial Testing : Broth microdilution to determine MIC against bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction yields be optimized for iodine-containing piperazine derivatives?
Methodological Answer: Iodine’s steric bulk and lower electronegativity (vs. F/Cl) necessitate tailored conditions:
- Solvent Choice : Use DMF or DCM to enhance solubility of aromatic intermediates .
- Catalysis : Add KI to promote iodide displacement in SN2 reactions.
- Temperature Control : Moderate heating (40–60°C) avoids decomposition of iodobenzyl intermediates .
- Byproduct Mitigation : Monitor for dehalogenation via LC-MS; optimize stoichiometry (1.2:1 benzyl halide:piperazine) .
Q. How should researchers address contradictory bioactivity data in piperazine analogs?
Methodological Answer:
- Structural Reanalysis : Verify purity via HPLC (>95%) and confirm stereochemistry (e.g., NOESY NMR) .
- Assay Reproducibility : Test in triplicate across multiple cell lines/receptor subtypes .
- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes .
- Computational Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values to identify outliers .
Q. What strategies are effective for designing piperazine-based tyrosine kinase inhibitors?
Methodological Answer:
- Fragment-Based Design : Use 1-(4-fluorobenzyl)piperazine as a core fragment for kinase binding pockets .
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -I, -NO₂) at the benzyl position to enhance ATP-binding site interactions .
- Docking Workflow :
- Generate 3D ligand conformers (Open Babel).
- Dock into kinase X-ray structures (PDB: e.g., 3POZ) using GOLD or Schrödinger .
- Validate with MM-GBSA binding energy calculations .
Q. How can structure-activity relationship (SAR) studies guide the optimization of iodobenzyl-piperazine derivatives?
Methodological Answer:
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Systematic Substituent Variation :
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QSAR Modeling : Use Molinspiration or Dragon descriptors to correlate logP/pKa with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
